molecular formula C10H10N4 B12799498 5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene CAS No. 14628-64-9

5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene

Cat. No.: B12799498
CAS No.: 14628-64-9
M. Wt: 186.21 g/mol
InChI Key: UXOBIRRKGWWZGI-UHFFFAOYSA-N
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Description

5-methyl-1,3,4,13-tetrazatricyclo[74002,7]trideca-2(7),3,5,8,12-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene typically involves multiple steps, starting from simpler organic precursors. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the tricyclic structure. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and employing continuous flow techniques to enhance yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1,3,4,13-tetrazatricyclo[74002,7]trideca-2(7),3,5,8,12-pentaene is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties

Properties

CAS No.

14628-64-9

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene

InChI

InChI=1S/C10H10N4/c1-7-5-8-6-9-3-2-4-11-14(9)10(8)13-12-7/h4-6H,2-3H2,1H3

InChI Key

UXOBIRRKGWWZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=N1)N3C(=C2)CCC=N3

Origin of Product

United States

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